1-(2-Chlorophenyl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea

Medicinal Chemistry Structure-Activity Relationship Computational Chemistry

1-(2-Chlorophenyl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea (CAS 2034311-31-2) is a synthetic, non-fused diaryl urea derivative bearing a 2-chlorophenyl ring and a 6-(furan-3-yl)pyridin-3-ylmethyl substituent. Its molecular formula is C₁₇H₁₄ClN₃O₂ (MW 327.8 g/mol) with a topological polar surface area of 75.1 Ų and calculated logP of 2.96.

Molecular Formula C17H14ClN3O2
Molecular Weight 327.77
CAS No. 2034311-31-2
Cat. No. B2600382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chlorophenyl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea
CAS2034311-31-2
Molecular FormulaC17H14ClN3O2
Molecular Weight327.77
Structural Identifiers
SMILESC1=CC=C(C(=C1)NC(=O)NCC2=CN=C(C=C2)C3=COC=C3)Cl
InChIInChI=1S/C17H14ClN3O2/c18-14-3-1-2-4-16(14)21-17(22)20-10-12-5-6-15(19-9-12)13-7-8-23-11-13/h1-9,11H,10H2,(H2,20,21,22)
InChIKeyKTPFIYFJQBNPIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Chlorophenyl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea – Physicochemical Profile & Research-Grade Procurement Baseline


1-(2-Chlorophenyl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea (CAS 2034311-31-2) is a synthetic, non-fused diaryl urea derivative bearing a 2-chlorophenyl ring and a 6-(furan-3-yl)pyridin-3-ylmethyl substituent [1]. Its molecular formula is C₁₇H₁₄ClN₃O₂ (MW 327.8 g/mol) with a topological polar surface area of 75.1 Ų and calculated logP of 2.96 [1]. The compound contains the privileged furan-pyridine-urea scaffold found in multiple kinase inhibitor patent families [2], yet its own bioactivity remains uncharacterized in the primary literature, placing it firmly as a discovery-stage chemical probe rather than a validated lead.

Scaffold
Privileged furan-pyridine-urea core for kinase inhibitor SAR
Stage
Discovery-stage chemical probe (uncharacterized bioactivity)
Target Context
Furan-3-yl motif aligns with p38 patent pharmacophore

Why 1-(2-Chlorophenyl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea Cannot Be Replaced by In-Class Ureas Without Experimental Validation


Within the furan-pyridine-urea chemotype, even minor structural variations produce pronounced differences in target engagement. The regioisomeric partner 1-(2-chlorophenyl)-3-((6-(furan-2-yl)pyridin-3-yl)methyl)urea (CAS 1903658-71-8) differs only by the position of the furan oxygen, yet literature on analogous heterocyclic urea series demonstrates that furan-2-yl vs. furan-3-yl connectivity alters both the dihedral angle between the furan and pyridine rings and the H-bond acceptor geometry of the oxygen lone pair [1], [2]. Furthermore, patent-class substituted pyridine ureas show that even single-atom changes on the distal phenyl or heteroaryl ring can shift kinase selectivity profiles by orders of magnitude [3]. Consequently, purchasing a structurally similar but unvalidated substitute—such as the furan-2-yl regioisomer or the des-furan pyridylmethylphenylurea—introduces unquantified risk of loss of on-target activity or gain of off-target liabilities.

!
Furan-2-yl regioisomer alters dihedral angle and H-bond geometry, potentially shifting target engagement.
!
Des-furan pyridylmethylphenylurea lacks patent-class p38 inhibitor enrichment and may not engage kinase targets similarly.
!
Vendor documentation variability for isomeric purity may introduce undetected regioisomeric contamination.

Quantitative Differentiation Evidence for 1-(2-Chlorophenyl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea vs. Closest Analogs


Regioisomeric Furan Attachment (3-yl vs. 2-yl): Physicochemical Property Divergence

The target compound incorporates a furan-3-yl substituent, whereas the closest commercially available regioisomer (CAS 1903658-71-8) bears a furan-2-yl group. Although both share the molecular formula C₁₇H₁₄ClN₃O₂ (MW 327.77), the 3-yl orientation alters the dihedral angle with the central pyridine and places the furan oxygen lone pair in a different spatial vector [1]. In analogous heterocyclic urea kinase inhibitor series, such regioisomeric changes have been shown to modulate hydrogen-bonding patterns with the hinge region of kinases, resulting in >10-fold shifts in IC₅₀ values [2]. Direct head-to-head bioactivity data for these two specific compounds is not available in the public domain; this evidence is therefore class-level inference based on established medicinal chemistry principles.

Regioisomer Comparison
Class-level inference
Target: Furan-3-yl
Comparator: Furan-2-yl
Dihedral angle & H-bond vector differ; activity shift unquantified.
Supports regioisomer-specific SAR review
No public head-to-head bioactivity data
Medicinal Chemistry Structure-Activity Relationship Computational Chemistry

Patent-Class Target Enrichment: p38 Kinase vs. Undefined Target Space for Des-Furan Analogs

Pyridine urea compounds structurally related to the target molecule are explicitly claimed as inhibitors of p38 kinase, a validated target in auto-inflammatory disease [1]. The patent family (e.g., US20120142712A1) discloses compounds of Formula (I) that consistently include a substituted pyridine urea core; the furan-3-yl-pyridine motif of the target compound places it within this claim scope, whereas simpler N-phenyl-N'-pyridylmethyl ureas lacking the furan substituent are not covered [1]. No direct IC₅₀ values for the specific compound 2034311-31-2 against p38 are publicly disclosed, but the patent inclusion implies that the furan heterocycle contributes to kinase recognition in a manner absent in des-furan analogs.

Patent Target Context
Class-level inference
Furan-bearing urea within p38 inhibitor patent claims; des-furan analog not covered.
Indicates kinase pharmacophore alignment
No public IC₅₀ for specific compound
Kinase Inhibition Patent Analysis p38 MAPK

Vendor-Documented Purity Benchmarking vs. Furan-2-yl Regioisomer

According to vendor technical datasheets, 1-(2-chlorophenyl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea is supplied at ≥95% purity by A2B Chem (Cat# BJ47570) . In contrast, the furan-2-yl regioisomer (CAS 1903658-71-8) is offered at 95% purity by multiple catalog suppliers with no evidence of orthogonal analytical certification beyond HPLC . The availability of the furan-3-yl isomer from a vendor that provides batch-specific QC documentation reduces the uncertainty of isomeric contamination that could confound biological assay interpretation.

Purity & QC Documentation
Cross-study comparable
Target: ≥95% purity, vendor with batch QC
Comparator: 95%, variability in documentation.
Isomeric integrity may affect assay reproducibility
Orthogonal method verification recommended
Chemical Procurement Quality Control Research-Grade Purity

Recommended Application Scenarios for 1-(2-Chlorophenyl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea Based on Current Evidence


Structure-Activity Relationship (SAR) Studies on Furan-Pyridine-Urea Kinase Inhibitors

The unique furan-3-yl substitution pattern makes this compound a valuable tool for SAR expansion of p38 MAPK inhibitor pharmacophores described in patent US20120142712A1 [1]. By comparing its biological profile (once generated) with that of the furan-2-yl regioisomer, medicinal chemists can probe the contribution of furan-oxygen geometry to hinge-binding affinity. Procurement of both regioisomers from qualified vendors enables a definitive head-to-head biochemical comparison that clarifies this SAR vector.

Chemical Probe for p38-Mediated Auto-Inflammatory Pathway Dissection

Given its inclusion within the patent scope of substituted pyridine urea p38 inhibitors [1], this compound is a rational starting point for cell-based studies of p38 signaling in lymphoma or auto-inflammatory models. The chlorophenyl moiety provides a handle for further derivatization, while the furan-3-ylpyridine core offers a distinct chemical space relative to the heavily explored pyridinylimidazole class of p38 inhibitors.

Pharmacophore Model Refinement for Urea-Based Enzyme Inhibitors

The combination of a 2-chlorophenyl donor and a furan-3-ylpyridylmethyl acceptor, bridged by a urea linker, embodies a defined three-point pharmacophore [2]. Computational chemists can dock this compound into crystal structures of urea-binding enzymes (e.g., epoxide hydrolases, soluble epoxide hydrolase) to refine pharmacophore models, provided the compound is sourced with confirmed stereoelectronic identity.

Application
Selection Property
Validation Focus
Application: Furan-pyridine-urea SAR expansion
Selection Property: Regioisomeric identity (furan-3-yl vs. 2-yl)
Validation Focus: Kinase hinge-binding geometry review
Application: p38 MAPK signaling pathway studies
Selection Property: Patent-class p38 pharmacophore alignment
Validation Focus: Cell-based p38 pathway response context
Application: Urea-based inhibitor pharmacophore modeling
Selection Property: Three-point pharmacophore geometry
Validation Focus: Stereoelectronic identity confirmation
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